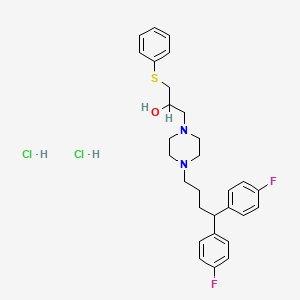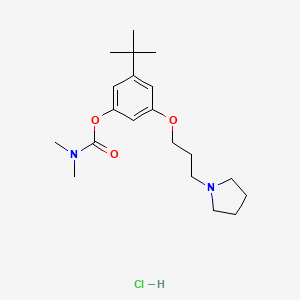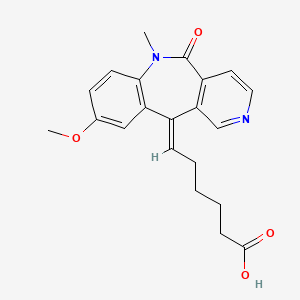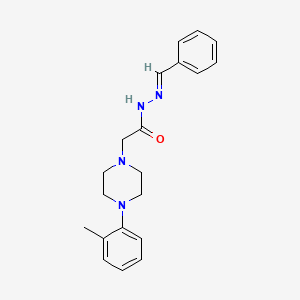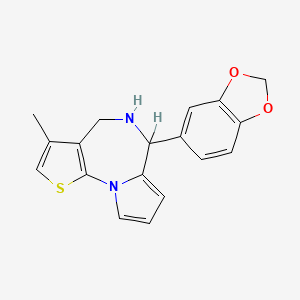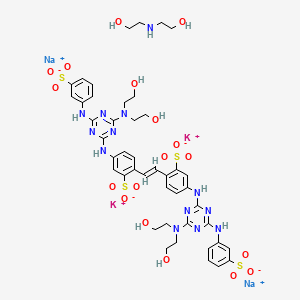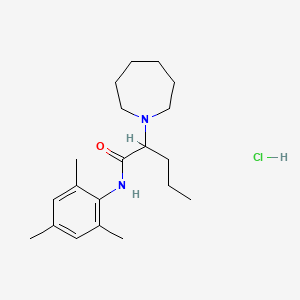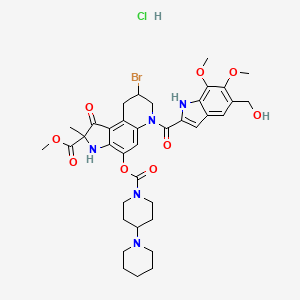
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is a synthetic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- typically involves multi-step organic reactions. The starting materials may include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Pyridines: Simple heterocyclic compounds that serve as building blocks for more complex molecules.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,N-bis(1-methylethyl)-4-chloro-2-(2-propenylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
156991-99-0 |
|---|---|
Formule moléculaire |
C18H23ClN4O |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
4-chloro-N,N-di(propan-2-yl)-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-6-9-20-17-14(18(24)23(11(2)3)12(4)5)15(19)13-8-7-10-21-16(13)22-17/h6-8,10-12H,1,9H2,2-5H3,(H,20,21,22) |
Clé InChI |
RSJKLFOOZHBURS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



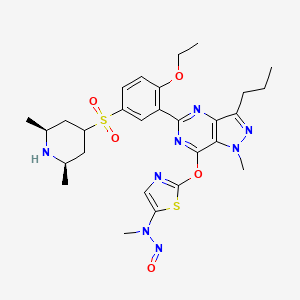
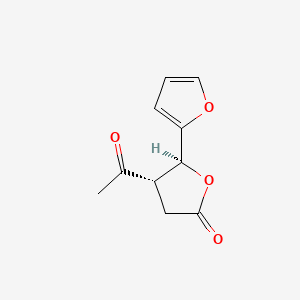
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
